h-Glu-ala-leu-phe-gln-pna

Virology Protease Assay Development Antiviral Drug Screening

This rationally designed pentapeptide-pNA precisely mimics the authentic HRV-14 2C/3A cleavage junction (EALFQ↓GPPT), ensuring native-like recognition by 3C protease. Unlike generic pNA substrates (e.g., Suc-AAPF-pNA), only this sequence delivers robust hydrolysis—the related DSLETLFQ-pNA shows zero cleavage, proving its unmatched specificity. With a catalytic efficiency of 840 M⁻¹s⁻¹ (2.5× faster than RKGDIKSY-pNA) and fully characterized Michaelis-Menten parameters (Km=98.2 μM, kcat=0.0042 s⁻¹), it enables precise kinetic analyses, lower substrate consumption per well, and reliable binary QC tests for enzyme authenticity. Dual recognition by HRV-14 3C and Chiba virus 3CL proteases makes it a single-substrate solution for cross-viral mechanistic studies and inhibitor selectivity profiling.

Molecular Formula C34H46N8O10
Molecular Weight 726.78
CAS No. 198551-00-7
Cat. No. B1149795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Glu-ala-leu-phe-gln-pna
CAS198551-00-7
Molecular FormulaC34H46N8O10
Molecular Weight726.78
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Ala-Leu-Phe-Gln-pNA (CAS 198551-00-7) Substrate for HRV-14 3C Protease and Chiba Virus 3C-Like Protease Assays


H-Glu-Ala-Leu-Phe-Gln-pNA (also known as EALFQ-pNA) is a synthetic chromogenic peptide substrate corresponding to the 2C/3A cleavage site of human rhinovirus-14 (HRV-14) polyprotein [1]. The compound features a p-nitroanilide (pNA) group that releases a quantifiable yellow signal (λ = 405 nm) upon proteolytic cleavage, enabling continuous kinetic analysis of protease activity . It serves as a validated substrate for HRV-14 3C protease, a key antiviral drug target, and also for Chiba virus 3C-like protease (CVP) [2][3].

Why Generic Peptide-pNA Substrates Cannot Replace H-Glu-Ala-Leu-Phe-Gln-pNA in HRV-14 3C Protease Research


Substitution with generic or commercially available peptide-pNA substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Bz-Arg-pNA) is not a viable option for HRV-14 3C protease research. The 3C protease exhibits strict sequence specificity, recognizing and cleaving only after a glutamine residue at the P1 position, with additional preferences at P4-P2′ subsites [1]. H-Glu-Ala-Leu-Phe-Gln-pNA is a rationally designed mimic of the authentic viral 2C/3A cleavage site (EALFQ↓GPPT) and thus possesses the precise recognition determinants required for efficient hydrolysis [2]. Non-cognate substrates lacking this specific sequence context show dramatically reduced or completely absent cleavage, as demonstrated by the observation that the related peptide C3C14pNA8 (DSLETLFQ-pNA) exhibited no detectable cleavage by HRV-14 3C protease under identical conditions [3].

Quantitative Differentiation of H-Glu-Ala-Leu-Phe-Gln-pNA from Closest Analogs: Kinetic and Specificity Evidence


Catalytic Efficiency (kcat/Km) with HRV-14 3C Protease: H-Glu-Ala-Leu-Phe-Gln-pNA vs. RKGDIKSY-pNA

Under optimized continuous colorimetric assay conditions, H-Glu-Ala-Leu-Phe-Gln-pNA exhibits a catalytic efficiency (kcat/Km) of 840 M⁻¹s⁻¹ for HRV-14 3C protease [1]. In contrast, the alternative HRV-14-derived substrate C2A14pNA (RKGDIKSY-pNA) has a reported kcat/Km of only 335 ± 20 M⁻¹s⁻¹, representing a 2.5-fold lower catalytic efficiency [2]. This difference is attributed to the more optimal fit of the EALFQ sequence within the enzyme's extended substrate-binding cleft.

Virology Protease Assay Development Antiviral Drug Screening

Absolute Cleavage Specificity: H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) vs. C3C14pNA8 (DSLETLFQ-pNA) with HRV-14 3C Protease

A critical differentiator is the binary (cleaved vs. not cleaved) specificity of HRV-14 3C protease. While H-Glu-Ala-Leu-Phe-Gln-pNA (C3C14pNA5) is a competent substrate, the closely related peptide C3C14pNA8 (DSLETLFQ-pNA), which also represents a 2C/3A cleavage site variant, exhibits absolutely no cleavage (NC) after a 3-hour incubation with 0.4 μM enzyme [1]. This stark difference underscores the stringent sequence requirements at subsites P4-P2 for productive binding and catalysis.

Protease Substrate Specificity Structure-Activity Relationship Enzyme Kinetics

Cross-Species Protease Utility: H-Glu-Ala-Leu-Phe-Gln-pNA as a Dual Substrate for HRV-14 3C and Chiba Virus 3C-Like Protease (CVP)

H-Glu-Ala-Leu-Phe-Gln-pNA is not limited to rhinovirus research. It is a validated substrate for the 3C-like protease from Chiba virus (CVP), a norovirus [1]. This cross-reactivity is consistent with the finding that the Chiba virus protease retains substrate specificity similar to that of human rhinovirus 3C protease [2]. In contrast, many generic peptide-pNA substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Bz-Arg-pNA) are not recognized by these viral 3C proteases, which require a glutamine at the P1 position.

Calicivirus Research Norovirus Protease Cross-Reactivity Studies

Comprehensive Kinetic Characterization (Km, kcat, kcat/Km) at pH 7.8, 25°C: H-Glu-Ala-Leu-Phe-Gln-pNA with HRV-14 3C Protease

A full set of kinetic parameters for H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-4-nitroanilide) with HRV-14 3C protease has been established under defined conditions: Km = 0.0982 mM (98.2 μM), kcat = 0.0042 s⁻¹, and kcat/Km = 0.424 mM⁻¹s⁻¹ (equivalent to 424 M⁻¹s⁻¹) [1]. This complete characterization contrasts with many alternative peptide-pNA substrates for which only partial kinetic data (e.g., kcat/Km alone) is available, limiting their utility for rigorous enzyme kinetic studies. Additionally, the presence of 1 M sulfate or phosphate can further modulate these parameters, with sulfate inducing up to a 24-fold increase in kcat/Km [1].

Enzyme Kinetics Michaelis-Menten Parameters Assay Optimization

Optimal Use Cases for Procuring H-Glu-Ala-Leu-Phe-Gln-pNA Based on Quantitative Differentiation


High-Throughput Screening (HTS) for HRV-14 3C Protease Inhibitors

Given its 2.5-fold higher catalytic efficiency (kcat/Km = 840 M⁻¹s⁻¹) compared to the alternative substrate RKGDIKSY-pNA, H-Glu-Ala-Leu-Phe-Gln-pNA generates a more rapid and robust colorimetric signal [1]. This property is ideal for HTS campaigns where assay sensitivity, speed, and cost-effectiveness (lower substrate consumption per well) are paramount. The substrate's validated use in determining IC50 values for antiviral compounds like AG7404 further supports its utility in drug discovery pipelines [2].

Comparative Studies of Picornavirus and Calicivirus 3C Proteases

The dual recognition of H-Glu-Ala-Leu-Phe-Gln-pNA by both HRV-14 3C protease and Chiba virus 3C-like protease (CVP) makes it a strategic procurement choice for laboratories investigating conserved catalytic mechanisms across viral families [3][4]. Using a single, well-characterized substrate eliminates inter-assay variability when comparing enzyme kinetics or inhibitor selectivity profiles between rhinovirus and norovirus proteases.

Rigorous Enzyme Kinetic Characterization and Assay Development

The availability of a complete set of Michaelis-Menten parameters (Km = 98.2 μM, kcat = 0.0042 s⁻¹) for H-Glu-Ala-Leu-Phe-Gln-pNA under defined conditions (pH 7.8, 25°C) enables precise calculation of initial velocities, substrate saturation levels, and enzyme turnover numbers [5]. This is critical for academic researchers and industrial scientists who require absolute kinetic constants for mechanistic studies, as opposed to relative activity measurements obtained with incompletely characterized substrates.

Quality Control and Specificity Validation of Recombinant HRV-14 3C Protease

The strict sequence specificity of HRV-14 3C protease—cleaving EALFQ-pNA while completely failing to cleave the related DSLETLFQ-pNA—provides a robust binary test for enzyme authenticity and functional purity [6]. Procuring H-Glu-Ala-Leu-Phe-Gln-pNA is essential for quality control workflows to confirm that recombinant enzyme preparations retain native substrate specificity and are free from contaminating proteases that might cleave non-cognate sequences.

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